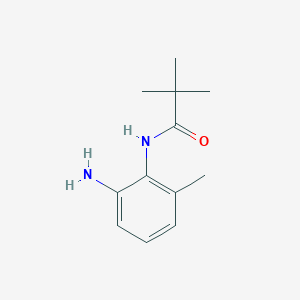![molecular formula C18H22N2O4S B5265934 4-(2-naphthylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5265934.png)
4-(2-naphthylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-naphthylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane, also known as NADA, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields.
作用机制
4-(2-naphthylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane exerts its biological effects through the activation of various receptors and ion channels, including TRPV1, ASIC, P2X3, and CB2. This compound binds to these receptors and channels, leading to the opening of ion channels and the activation of intracellular signaling pathways. The downstream effects of this compound activation depend on the specific receptor or channel involved and the cell type in which it is expressed.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including pain relief, anti-inflammatory and immunomodulatory effects, and anti-cancer effects. This compound has also been found to modulate neurotransmitter release and synaptic plasticity, suggesting potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
4-(2-naphthylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has several advantages for use in lab experiments, including its potent and selective activity at various receptors and channels, its synthetic accessibility, and its stability under physiological conditions. However, this compound also has limitations, including its potential toxicity at high concentrations and the need for further studies to fully understand its biological effects.
未来方向
There are several potential future directions for research on 4-(2-naphthylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane, including the development of novel therapies for pain, inflammation, and cancer, the elucidation of the molecular mechanisms underlying its biological effects, and the optimization of its pharmacokinetic properties. Further studies are also needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders.
合成方法
4-(2-naphthylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane can be synthesized through a multistep process involving the reaction of 2-naphthylsulfonyl chloride with 1,8-diaminooctane followed by cyclization with glyoxal in the presence of acetic acid. The final product is obtained through a recrystallization process.
科学研究应用
4-(2-naphthylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been found to act as a potent agonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which plays a crucial role in pain sensation and thermoregulation. This compound has also been shown to modulate the activity of other ion channels, including the acid-sensing ion channel (ASIC) and the purinergic receptor P2X3, which are involved in pain perception and inflammation.
In immunology, this compound has been found to activate the cannabinoid receptor type 2 (CB2), which is expressed on immune cells and plays a crucial role in regulating immune responses. This compound has been shown to modulate the activity of various immune cells, including T cells, B cells, and macrophages, and has been found to have anti-inflammatory and immunomodulatory effects.
In cancer research, this compound has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, prostate cancer, and melanoma. This compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
属性
IUPAC Name |
4-naphthalen-2-ylsulfonyl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-25(22,17-6-5-15-3-1-2-4-16(15)11-17)20-8-10-24-18(13-20)12-19-7-9-23-14-18/h1-6,11,19H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOHIIGYFNMPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)CN(CCO2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{3-[(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5265863.png)

![methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5265877.png)
![7-tert-butyl-2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5265884.png)
![3-sec-butyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5265892.png)
![2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5265899.png)
![1-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5265906.png)
![2-[4-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5265911.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5265919.png)
![N-[1-(methoxymethyl)cyclopentyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5265926.png)
![7-but-3-enoyl-N~4~-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5265930.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5265946.png)


